molecular formula C7H6F3N B6167750 3-(difluoromethyl)-6-fluoro-2-methylpyridine CAS No. 1804703-96-5

3-(difluoromethyl)-6-fluoro-2-methylpyridine

Cat. No.: B6167750
CAS No.: 1804703-96-5
M. Wt: 161.1
Attention: For research use only. Not for human or veterinary use.
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Description

3-(difluoromethyl)-6-fluoro-2-methylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(difluoromethyl)-6-fluoro-2-methylpyridine typically involves the introduction of difluoromethyl and fluoro groups onto a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This reaction can be catalyzed by transition metals such as copper or silver, and often requires specific conditions such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of commercially available starting materials, such as α-amino acid methyl esters, can streamline the synthesis. The final product is typically obtained through hydrolysis and precipitation .

Chemical Reactions Analysis

Types of Reactions

3-(difluoromethyl)-6-fluoro-2-methylpyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

3-(difluoromethyl)-6-fluoro-2-methylpyridine has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound is used in the production of agrochemicals and materials with enhanced properties

Mechanism of Action

The mechanism of action of 3-(difluoromethyl)-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-6-fluoro-2-methylpyridine
  • 3-(difluoromethyl)-6-chloro-2-methylpyridine
  • 3-(difluoromethyl)-6-fluoro-2-ethylpyridine

Uniqueness

3-(difluoromethyl)-6-fluoro-2-methylpyridine is unique due to its specific combination of difluoromethyl and fluoro groups on the pyridine ring. This combination imparts distinct electronic and steric properties, making it particularly valuable in the design of molecules with specific biological activities .

Properties

CAS No.

1804703-96-5

Molecular Formula

C7H6F3N

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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